3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate
CAS No.: 69306-85-0
Cat. No.: VC18439154
Molecular Formula: C21H20O8
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69306-85-0 |
|---|---|
| Molecular Formula | C21H20O8 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | [3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate |
| Standard InChI | InChI=1S/C21H20O8/c1-4-5-15(23)28-20-14(27-3)10-13(22)16-17(24)18(25)19(29-21(16)20)11-6-8-12(26-2)9-7-11/h6-10,22,25H,4-5H2,1-3H3 |
| Standard InChI Key | ZRKHWLRSNPTLPH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)OC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure centers on a 4H-1-benzopyran-4-one (chromone) scaffold, substituted at positions 2, 3, 5, 7, and 8. Key features include:
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Position 2: A 4-methoxyphenyl group, contributing to lipophilicity and π-π stacking interactions .
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Position 3 and 5: Hydroxyl groups, enabling hydrogen bonding and antioxidant activity .
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Position 7: A methoxy group, modulating electronic effects and metabolic stability .
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Position 8: A butyrate ester moiety, enhancing solubility and bioavailability .
The interplay of these substituents distinguishes it from simpler flavonoids like quercetin or isorhamnetin, which lack the butyrate group and exhibit different substitution patterns .
Physicochemical Properties
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Solubility: Moderate solubility in polar organic solvents (e.g., DMSO, ethanol) due to the butyrate ester; limited aqueous solubility .
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Thermal Stability: Decomposes above 200°C, as inferred from analogous chromenones .
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves multi-step functionalization of a chromone precursor:
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Core Formation: Condensation of resorcinol derivatives with β-keto esters to construct the benzopyran nucleus .
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Esterification: Introduction of the butyrate group at position 8 via Steglich esterification or acyl chloride reactions .
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Protection/Deprotection: Selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers, followed by deprotection under mild acidic conditions .
A representative pathway is outlined below:
Industrial Production
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Scale-Up Challenges: Sensitivity of phenolic groups to oxidation necessitates inert atmospheres during manufacturing .
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Purity Standards: Commercial suppliers report assays ≥90%, with HPLC-grade material available for research .
Biological Activities and Mechanisms
Anticancer Properties
In Jurkat leukemia cell lines, the compound demonstrated moderate cytotoxicity (IC ≈ 20 μM), with efficacy influenced by:
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Substituent Effects: The 4-methoxyphenyl group enhances membrane permeability compared to hydroxylated analogues .
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Butyrate Role: The ester moiety may act as a prodrug, releasing butyric acid—a known histone deacetylase (HDAC) inhibitor .
| Compound | Cytotoxicity (IC) | Key Substituents |
|---|---|---|
| Target Compound | 20 μM | 4-Methoxyphenyl, butyrate |
| Isorhamnetin | >50 μM | 3'-Methoxy, 4'-hydroxyl |
| Dimeric Chromenone | 15 μM | 8,8'-Linkage |
Comparative Analysis with Structural Analogues
Isorhamnetin (C16_{16}16H12_{12}12O7_{7}7)
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Structural Differences: Lacks the 8-butyrate and 7-methoxy groups .
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Bioactivity: Lower cytotoxicity but potent anti-inflammatory effects via NF-κB inhibition .
Dimeric Chromenones
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Enhanced Potency: 8,8'-linked dimers show superior cytotoxicity (IC ≈ 15 μM) due to dual HDAC/proteasome inhibition .
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Synthetic Complexity: Dimerization requires additional coupling steps, reducing scalability .
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Investigated for solid tumors and hematological malignancies .
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Formulation Challenges: Encapsulation in lipid nanoparticles improves delivery .
Chemical Synthesis
Future Perspectives
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